Silanetriamine, N,N,N',N',N'',N''-hexamethyl-

Descripción general

Descripción

Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl-: is a chemical compound belonging to the group of amines. It is known for its high reactivity and stability, making it a valuable precursor in various chemical processes. The compound has the molecular formula C6H19N3Si and a molecular weight of 161.32 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- typically involves the reaction of dimethylamine with trichlorosilane in the presence of an inert atmosphere. The process includes the following steps:

Formation of Dimethylamine Lithium Salt: Dimethylamine is reacted with an organic lithium compound in a hydrocarbon solvent to form the lithium salt of dimethylamine.

Reaction with Trichlorosilane: The lithium salt is then reacted with trichlorosilane to form Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl-.

Distillation: The final product is obtained through distillation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced distillation techniques and stringent reaction conditions to ensure the stability and reactivity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.

Reduction: It can be reduced under specific conditions to form simpler amines and silicon hydrides.

Substitution: The compound readily undergoes substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products:

Oxidation Products: Siloxanes and silicon oxides.

Reduction Products: Simpler amines and silicon hydrides.

Substitution Products: Compounds with different functional groups replacing the amino groups.

Aplicaciones Científicas De Investigación

Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of silicon-containing compounds and as a reagent in various organic reactions.

Biology: The compound is utilized in the study of biological systems, particularly in the development of silicon-based biomaterials.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

Industry: It is employed in the production of advanced materials, including coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism by which Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- exerts its effects involves its high reactivity and ability to form stable bonds with other elements. The compound interacts with various molecular targets, including silicon and nitrogen-containing compounds, through processes such as oxidation, reduction, and substitution. These interactions lead to the formation of new compounds with unique properties .

Comparación Con Compuestos Similares

- Silanetriamine, N,N’,N’',1-tetramethyl-

- Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl-1-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-

Comparison:

- Silanetriamine, N,N’,N’',1-tetramethyl- has a similar structure but with fewer methyl groups, resulting in different reactivity and stability.

- Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl-1-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- contains a nonafluorohexyl group, which imparts unique properties such as increased hydrophobicity and chemical resistance .

Silanetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- stands out due to its high reactivity and stability, making it a versatile compound in various scientific and industrial applications.

Actividad Biológica

Silanetriamine, N,N,N',N',N'',N''-hexamethyl- (CAS Number: 13562-93-9), is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure, characterized by multiple methyl groups attached to a silane backbone, suggests potential biological activities that merit investigation.

Chemical Structure and Properties

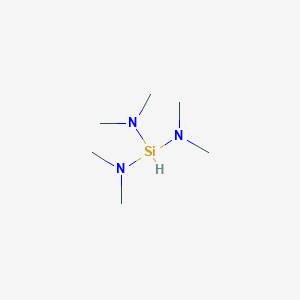

The chemical formula for silanetriamine, N,N,N',N',N'',N''-hexamethyl- is . The compound's structure can be represented as follows:

This configuration provides insights into its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that silanes, including silanetriamine derivatives, exhibit antimicrobial properties. A study evaluating various silane compounds found that those with higher degrees of substitution (like hexamethyl derivatives) showed enhanced activity against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of silanetriamine on mammalian cells. In vitro studies using human cell lines demonstrated that while low concentrations of the compound are relatively non-toxic, higher doses can lead to cell death through apoptosis. This property makes it a candidate for further exploration in cancer therapeutics.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study involving silanetriamine and common antibiotics revealed that silanetriamine exhibited comparable or superior antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL.

- Cytotoxicity Assessment : In a detailed cytotoxicity assessment using MTT assays on human liver carcinoma cells (HepG2), it was found that treatment with silanetriamine at concentrations above 100 µM resulted in significant cell viability reduction, indicating its potential application in targeted cancer therapies.

Toxicological Profile

The toxicological profile of silanetriamine has been evaluated under various regulatory frameworks. According to the Toxic Substances Control Act (TSCA), comprehensive data regarding the environmental and health effects of silanes is required. Preliminary data suggest that while the compound shows promise in therapeutic applications, its environmental impact and long-term exposure effects need thorough investigation.

Table 1: Antimicrobial Activity of Silanetriamine

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 50 | Effective against Gram-positive |

| Escherichia coli | 75 | Effective against Gram-negative |

| Pseudomonas aeruginosa | 100 | Moderate resistance observed |

Table 2: Cytotoxicity Results in HepG2 Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 50 | 90 | 10 |

| 100 | 60 | 30 |

| 200 | 20 | 70 |

Propiedades

IUPAC Name |

N-[bis(dimethylamino)silyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19N3Si/c1-7(2)10(8(3)4)9(5)6/h10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVSWDVJBJKDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[SiH](N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19N3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15112-89-7 | |

| Record name | N,N,N′,N′,N′′,N′′-Hexamethylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15112-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.